
Acetonitrile;vanadium
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Overview
Description
Acetonitrile;vanadium is a coordination compound that involves the interaction between acetonitrile and vanadium. Acetonitrile is an organic compound with the formula CH₃CN, known for its use as a solvent in organic synthesis and electrochemistry. Vanadium is a transition metal known for its multiple oxidation states and its role in various industrial and biological processes. The combination of acetonitrile and vanadium results in a compound with unique chemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetonitrile;vanadium complexes typically involves the reaction of vanadium salts with acetonitrile under controlled conditions. One common method is the reaction of vanadium pentachloride with acetonitrile, which can be represented by the following equation:
2VCl5+5CH3CN→2VCl4(CH3CN)2+ClCH2CN+HCl
This reaction is carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound complexes often involves large-scale reactions using vanadium oxides and acetonitrile. The process may include steps such as reduction, nitridation, and hydrothermal treatment to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Acetonitrile;vanadium complexes undergo various types of chemical reactions, including:
Oxidation: Vanadium in the complex can undergo oxidation, changing its oxidation state and forming different products.
Reduction: The complex can be reduced, often involving the reduction of vanadium to a lower oxidation state.
Substitution: Ligands in the complex, such as acetonitrile, can be substituted by other ligands under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound complexes include oxidizing agents like oxygen or hydrogen peroxide, reducing agents like hydrogen or hydrazine, and various ligands for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce vanadium oxides, while substitution reactions can yield new coordination complexes with different ligands .
Scientific Research Applications
Vanadium in Batteries
Aqueous Zinc-Ion Batteries (AZIBs) Vanadium-based compounds are promising cathode candidates for AZIBs due to their structures, large layer spacing, and different oxidation states . The preparation methods, crystal structures, electrochemical performances, and energy storage mechanisms of vanadium-based compounds like vanadium phosphates, vanadium oxides, vanadates, vanadium sulfides, and vanadium nitrides are being investigated .
Calcium-Ion Batteries (CIBs) Vanadium oxides (Ca0.25V2O5·nH2O, CVO) are used in calcium-ion batteries . Acetonitrile suppresses the dissolution of vanadium species during repeated calcium ion uptake/release, which provides the CVO cathode with a robust cycle life . Water molecules are stabilized by hydrogen bonding with acetonitrile molecules, giving the aqueous hybrid electrolyte high electrochemical stability . The CVO electrode demonstrates a high specific discharge capacity of 158.2 mAh g-1 at 0.2 A g-1, a capacity of 104.6 mAh g-1 at 5 A g-1, and a capacity retention of 95% after 2000 cycles at 1.0 A g-1 .
Zinc-Ion Batteries (ZIBs) Water can significantly enhance the capacity of ZIBs when used with acetonitrile . An electrolyte using 8% H2O in acetonitrile as the solvent, Zn‖(NH4)0.5V2O5·0.5H2O exhibited a capacity as high as 490 mA h g −1 at a low current (0.3 A g −1), with a capacity retention of 80% even after 9000 cycles at high current (6 A g −1), achieving both high capacity and stability .
Non-Aqueous Redox Flow Batteries (RFBs) Vanadium-based Lindqvist clusters featuring alkoxy ligands have been developed for symmetric non-aqueous RFBs . The species [V V 2V IV 4O 7(OR) 12] (R=Me, Bu, C 2H 4OCH 3, etc.) exhibit solubilities of up to 1.2 m in acetonitrile .
Vanadium in Catalysis
Vanadium complexes are used in catalytic reactions such as epoxidation and oxidation . For example, a C3-symmetric vanadium complex demonstrates unique asymmetric catalytic effects, although the enantioselectivity may be lower compared to other vanadium catalysts like Schiff base complexes . Additionally, a silica-supported chitosan vanadium complex serves as an active heterogeneous catalyst for asymmetric sulfur oxidation .
Ammoxidation of Ethanol to Acetonitrile New insights on the gas-phase ammoxidation of ethanol to acetonitrile over supported vanadia catalysts have been obtained through reactivity experiments . The rate-determining step during the redox process depends on the support type . For V2O5/ZrO2, the vanadium oxidation state is closer to V5+, whereas with V2O5/TiO2, the reduction of V5+ is faster than the re-oxidation of the reduced vanadium species .
Asymmetric Epoxidation Vanadium combined with chiral hydroxamic acid can synthesize optically active epoxides from allyl alcohol with oxidants such as tert-butyl peroxide (TBHP) . Efforts have been made to improve the efficiency of vanadium catalysts through chiral sources, catalyst ligands, and reaction conditions .
Other Applications
Synthesis of Vanadium Oxides Various methods, including hydrothermal reactions, have been adopted to synthesize vanadium oxides with different morphologies . For example, V2O3 nanosheets on glass substrates can be obtained via a one-step sputtering technique . Vanadium alkoxides and benzyl alcohol can be used as precursors to synthesize V2O3 nanocrystals through hydrothermal reactions .
Reactions in Acetonitrile The reactions of titanium, vanadium, and chromium with bromine in acetonitrile have been re-examined, yielding products such as VBr2(Br3)(MeCN)3 . In solution, the vanadium complex undergoes co-ordination disproportionation .
Summary
Application | Vanadium Compound | Role of Acetonitrile | Performance/Results |
---|---|---|---|
AZIBs | Vanadium phosphates, oxides, sulfides, nitrides, vanadates | Solvent for electrolyte | Shows promise as cathode materials due to various structures and oxidation states |
CIBs | Ca0.25V2O5·nH2O (CVO) | Suppresses dissolution of vanadium; stabilizes water molecules via hydrogen bonding in hybrid electrolyte | High specific discharge capacity (158.2 mAh g-1 at 0.2 A g-1); 95% capacity retention after 2000 cycles |
ZIBs | (NH4)0.5V2O5·0.5H2O | Co-solvent with water in electrolyte | Capacity as high as 490 mA h g-1; 80% capacity retention after 9000 cycles |
Non-Aqueous RFBs | [V V 2V IV 4O 7(OR) 12] | Solvent | Solubility up to 1.2 m |
Catalysis (Epoxidation) | Vanadium complexes with chiral ligands | N/A | Used to synthesize optically active epoxides, with ongoing efforts to improve enantioselectivity |
Catalysis (Ammoxidation) | Supported vanadia catalysts (e.g., V2O5/ZrO2) | N/A | Used in gas-phase ammoxidation of ethanol to acetonitrile |
Synthesis of Vanadium Oxides | V2O3 | N/A | Can be synthesized via sputtering or hydrothermal reactions, resulting in various morphologies (nanosheets, nanocrystals) |
Reactions with Bromine | Vanadium | Solvent | Forms VBr2(Br3)(MeCN)3 |
Mechanism of Action
The mechanism of action of acetonitrile;vanadium complexes involves the interaction of vanadium with various molecular targets. Vanadium can exist in multiple oxidation states, allowing it to participate in redox reactions and interact with different ligands. The specific pathways and molecular targets depend on the oxidation state of vanadium and the nature of the ligands involved .
Comparison with Similar Compounds
Similar Compounds
Acetonitrile;chromium: Similar coordination compound involving chromium instead of vanadium.
Acetonitrile;nickel: Coordination compound with nickel, known for its catalytic properties.
Acetonitrile;iron: Iron-based coordination compound with applications in catalysis and materials science.
Uniqueness
Acetonitrile;vanadium complexes are unique due to the versatile oxidation states of vanadium, which allow for a wide range of chemical reactions and applications. The ability of vanadium to form stable complexes with acetonitrile and other ligands makes it particularly valuable in catalysis and materials science .
Properties
CAS No. |
128973-18-2 |
---|---|
Molecular Formula |
C2H3NV |
Molecular Weight |
91.99 g/mol |
IUPAC Name |
acetonitrile;vanadium |
InChI |
InChI=1S/C2H3N.V/c1-2-3;/h1H3; |
InChI Key |
QCHNJARJZSAQOM-UHFFFAOYSA-N |
Canonical SMILES |
CC#N.[V] |
Origin of Product |
United States |
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